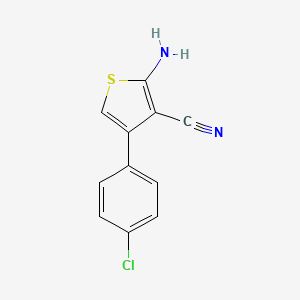

2-Amino-4-(4-chlorophenyl)thiophene-3-carbonitrile

Description

Properties

IUPAC Name |

2-amino-4-(4-chlorophenyl)thiophene-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClN2S/c12-8-3-1-7(2-4-8)10-6-15-11(14)9(10)5-13/h1-4,6H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DENZDRMQVPFLLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSC(=C2C#N)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40576759 | |

| Record name | 2-Amino-4-(4-chlorophenyl)thiophene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40576759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86604-36-6 | |

| Record name | 2-Amino-4-(4-chlorophenyl)thiophene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40576759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 2-Amino-4-(4-chlorophenyl)thiophene-3-carbonitrile

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Amino-4-(4-chlorophenyl)thiophene-3-carbonitrile, a key heterocyclic scaffold of significant interest to the pharmaceutical and materials science sectors. The 2-aminothiophene moiety is a privileged structure in medicinal chemistry, appearing in a range of bioactive molecules.[1] This document details the well-established Gewald three-component reaction for its synthesis, delves into the underlying reaction mechanism, provides a robust experimental protocol, and outlines a complete workflow for structural confirmation and purity assessment using modern analytical techniques. This guide is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded resource for the preparation and validation of this valuable compound.

Introduction: The Significance of the 2-Aminothiophene Scaffold

The 2-aminothiophene ring system is a cornerstone in the design of biologically active compounds and functional organic materials.[1] Its rigid, heteroaromatic structure and the presence of versatile functional groups—an amine and a nitrile—make it an ideal starting point for the synthesis of more complex molecular architectures, including thieno[2,3-d]pyrimidines, which are themselves prevalent in numerous pharmaceuticals.[1] Compounds bearing the 2-aminothiophene core have demonstrated a wide spectrum of pharmacological activities, including but not limited to, antiviral, antimicrobial, anti-inflammatory, and anticancer properties.

The specific target of this guide, this compound, incorporates a 4-chlorophenyl substituent. This addition is of particular interest in drug discovery, as the chloro-aryl motif can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, often enhancing binding affinity to target proteins and improving metabolic stability. This guide provides the necessary framework for the reliable synthesis and rigorous characterization of this high-value chemical entity.

Synthetic Strategy: The Gewald Reaction

The most direct and efficient method for constructing polysubstituted 2-aminothiophenes is the Gewald three-component reaction, first reported by Karl Gewald in the 1960s.[2][3] This one-pot synthesis is a cornerstone of heterocyclic chemistry due to its operational simplicity, use of readily available starting materials, and general reliability.[4]

The reaction brings together three key components:

-

A carbonyl compound with an adjacent α-methylene group (in this case, 4-chloroacetophenone).

-

An active methylene nitrile (here, malononitrile).

-

Elemental sulfur.

The process is typically facilitated by a basic catalyst, such as a secondary or tertiary amine (e.g., morpholine or triethylamine), in a suitable polar solvent like ethanol or dimethylformamide (DMF).[3]

Reaction Mechanism: A Stepwise Perspective

Understanding the mechanism of the Gewald reaction is crucial for optimizing reaction conditions and troubleshooting potential issues. The process is broadly accepted to proceed through a cascade of well-defined steps.[2][5][6]

Caption: Experimental workflow for the synthesis.

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chloroacetophenone (1.55 g, 10 mmol), malononitrile (0.66 g, 10 mmol), elemental sulfur (0.32 g, 10 mmol), and absolute ethanol (30 mL).

-

Catalyst Addition: With stirring, add morpholine (0.17 mL, 2 mmol) to the suspension.

-

Heating and Monitoring: Heat the reaction mixture to reflux (approximately 78°C) with continuous stirring. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexane:Ethyl Acetate). The reaction is typically complete within 2-4 hours.

-

Product Isolation: Once the reaction is complete (as indicated by the consumption of the starting materials), remove the heat source and allow the mixture to cool to room temperature.

-

Precipitation and Filtration: Pour the cooled reaction mixture into 100 mL of ice-cold water with stirring. A solid precipitate will form. Collect the crude product by vacuum filtration, washing the filter cake with several portions of cold water to remove any residual morpholine and other water-soluble impurities.

-

Purification: The crude solid is purified by recrystallization from hot ethanol to yield the product as a crystalline solid.

-

Drying and Analysis: Dry the purified crystals under vacuum. Determine the final yield and measure the melting point. The product should be stored in a cool, dark, and dry place.

Characterization and Data Analysis

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized this compound.

Spectroscopic Analysis

The structure of the final product is unequivocally confirmed using a combination of spectroscopic methods.

Table 1: Expected Spectroscopic Data for this compound

| Technique | Functional Group / Proton | Expected Observation | Rationale |

| FT-IR (KBr, cm⁻¹) | N-H stretch (amine) | 3450-3300 (two bands) | Asymmetric and symmetric stretching of the primary amine. |

| C≡N stretch (nitrile) | 2220-2210 | Strong, sharp absorption characteristic of a conjugated nitrile. | |

| C=C stretch (aromatic) | 1600-1550 | Stretching vibrations within the thiophene and phenyl rings. | |

| C-Cl stretch | 780-740 | Characteristic absorption for a para-substituted chlorobenzene. | |

| ¹H NMR (DMSO-d₆, δ ppm) | -NH₂ (amine) | ~7.0 (broad singlet, 2H) | Exchangeable protons of the primary amine. |

| Ar-H (chlorophenyl) | 7.6-7.4 (multiplet, 4H) | Protons on the 4-chlorophenyl ring, typically two doublets. | |

| Thiophene-H | ~7.3 (singlet, 1H) | The lone proton at the C5 position of the thiophene ring. | |

| ¹³C NMR (DMSO-d₆, δ ppm) | Thiophene C-NH₂ | ~160 | Carbon attached to the electron-donating amino group. |

| Thiophene/Aryl C's | 145-125 | Multiple signals for the remaining aromatic carbons. | |

| C≡N (nitrile) | ~117 | Quaternary carbon of the nitrile group. | |

| Thiophene C-CN | ~90 | Quaternary carbon adjacent to the nitrile, shielded. | |

| Mass Spec. (EI, m/z) | [M]⁺ | ~248/250 | Molecular ion peak, showing isotopic pattern (approx. 3:1) due to ³⁵Cl/³⁷Cl. |

Chromatographic Analysis

Purity is assessed using High-Performance Liquid Chromatography (HPLC).

-

Method: A reverse-phase C18 column is typically employed.

-

Mobile Phase: A gradient system of acetonitrile and water (often with 0.1% trifluoroacetic acid or formic acid) is effective.

-

Detection: UV detection at a wavelength where the chromophores of the molecule absorb strongly (e.g., 254 nm or 280 nm).

-

Expected Result: A pure sample should exhibit a single major peak. Purity is calculated based on the peak area percentage.

Conclusion

This guide has outlined a reliable and well-understood pathway for the synthesis of this compound via the Gewald reaction. The provided experimental protocol is robust and scalable, while the detailed characterization workflow ensures the final product's identity and purity can be rigorously validated. By leveraging the principles and methodologies described herein, researchers in drug discovery and materials science can confidently produce and utilize this important heterocyclic building block for a wide range of scientific applications.

References

-

SYNTHESIS OF 2-AMINO-4H-PYRAN-3-CARBONITRILES: ITS REACTION TO CHLOROACETYL CHLORIDE. (n.d.). SciForum. Available at: [Link]

-

Gewald reaction. (2023). In Wikipedia. Available at: [Link]

-

Dotsenko, V. V., Bespalov, A. V., Vashurin, A. S., Aksenov, N. A., Aksenova, I. V., Chigorina, E. A., & Krivokolysko, S. G. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega, 6(47), 31835–31853. Available at: [Link]

-

Li, L., et al. (2021). Microwave-assisted synthesis of 2-aminothiophene derivatives via improved Gewald reactions. Heterocycles, 102(10), 1998. Available at: [Link]

-

Shearouse, W. C., Shumba, M., & Mack, J. (2014). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Molecules, 19(4), 4745–4754. Available at: [Link]

-

Puterová, Z., Sidoová, E., & Krutošíková, A. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc, 2010(1), 209-246. Available at: [Link]

-

Shearouse, W. C., Shumba, M., & Mack, J. (2014). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Molecules, 19(4), 4745-4754. Available at: [Link]

-

Puterová, Z., Sidoová, E., & Krutošíková, A. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. Available at: [Link]

-

Dotsenko, V. V., et al. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega. Available at: [Link]

-

Request PDF. (n.d.). ResearchGate. Available at: [Link]

-

2-Aminothiophene-3-carbonitrile. (n.d.). PubChem. Available at: [Link]

-

2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile - Optional[FTIR] - Spectrum. (n.d.). SpectraBase. Available at: [Link]

-

Palchykov, V., et al. (2022). 2-Amino-4,6,7,8-tetrahydrothiopyrano[3,2-b]pyran-3-carbonitrile 5,5-dioxide Vp-4535 as an antimicrobial agent selective toward methicillin-resistant Staphylococcus aureus. The Ukrainian Biochemical Journal. Available at: [Link]

-

Dotsenko, V. V., et al. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ResearchGate. Available at: [Link]

-

Gomaa, A., et al. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Synlett. Available at: [Link]

Sources

- 1. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gewald reaction - Wikipedia [en.wikipedia.org]

- 3. arkat-usa.org [arkat-usa.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. d-nb.info [d-nb.info]

An In-depth Technical Guide to the Crystal Structure and Molecular Geometry of 2-Amino-4-(4-chlorophenyl)thiophene-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the structural and electronic properties of 2-Amino-4-(4-chlorophenyl)thiophene-3-carbonitrile, a molecule of significant interest in medicinal chemistry. The 2-aminothiophene scaffold is a well-established pharmacophore present in a variety of therapeutic agents.[1] This document synthesizes experimental findings and theoretical calculations to elucidate the compound's crystal structure, molecular geometry, and the underlying principles governing its synthesis and potential biological activity.

Introduction: The Significance of the 2-Aminothiophene Scaffold

The 2-aminothiophene moiety is a cornerstone in the design of bioactive molecules, demonstrating a broad spectrum of pharmacological activities.[1] Compounds incorporating this scaffold have found applications as anticancer, antimicrobial, and anti-inflammatory agents.[2][3] The versatility of the 2-aminothiophene core allows for diverse substitutions, enabling the fine-tuning of its physicochemical and biological properties. The title compound, this compound, is a representative example, featuring a strategic combination of a substituted phenyl ring and a cyano group, which are known to influence molecular interactions and biological target affinity. Understanding the precise three-dimensional arrangement of this molecule is paramount for rational drug design and the development of novel therapeutics.

Synthesis and Spectroscopic Characterization

The synthesis of this compound and its analogs is typically achieved through multicomponent reactions, a highly efficient approach in synthetic chemistry.[4] A common and effective method is the Gewald reaction.

Experimental Protocol: Gewald Synthesis

A one-pot synthesis can be carried out by condensing p-chloroacetophenone and malononitrile in the presence of a base and elemental sulfur.[5]

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask, dissolve p-chloroacetophenone (1 equivalent) and malononitrile (1 equivalent) in a suitable solvent such as toluene or ethanol.[5]

-

Addition of Base: Add a catalytic amount of a base, for example, piperidine or triethylamine, to the mixture.

-

Sulfur Addition: Introduce elemental sulfur (1.1 equivalents) to the reaction mixture.

-

Reaction Conditions: The mixture is then typically heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the resulting solid product is collected by filtration. The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield the desired this compound.

Spectroscopic Analysis

The synthesized compound is characterized using standard spectroscopic techniques:

-

Fourier Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum will exhibit characteristic peaks corresponding to the functional groups present in the molecule. Key vibrational frequencies include the N-H stretching of the primary amine (typically in the range of 3300-3500 cm⁻¹), the C≡N stretching of the nitrile group (around 2200-2260 cm⁻¹), and C-Cl stretching vibrations.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are crucial for confirming the structure. The ¹H NMR spectrum will show signals for the aromatic protons of the chlorophenyl ring and the protons of the amino group. The ¹³C NMR will display distinct peaks for the carbon atoms of the thiophene ring, the chlorophenyl ring, and the nitrile group.

Molecular Geometry and Computational Analysis

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure and geometry of molecules.[7][8] For this compound, DFT calculations, for instance at the M06-2x/6-311++G(d,p) level of theory, provide valuable insights into its molecular properties.[5]

Optimized Molecular Structure

Computational modeling reveals the preferred conformation of the molecule. The thiophene ring forms a relatively planar core. The 4-chlorophenyl substituent is typically twisted out of the plane of the thiophene ring to minimize steric hindrance. The amino and carbonitrile groups are positioned on the thiophene backbone.

Diagram: Molecular Structure and Key Interactions

Sources

- 1. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pure.uj.ac.za [pure.uj.ac.za]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

Unveiling the Electronic Landscape: A Technical Guide to the Theoretical and Computational Scrutiny of 2-Amino-4-(4-chlorophenyl)thiophene-3-carbonitrile

For Immediate Release

This technical guide provides an in-depth exploration of the theoretical and computational methodologies employed to elucidate the structural, electronic, and spectroscopic properties of the novel thiophene derivative, 2-Amino-4-(4-chlorophenyl)thiophene-3-carbonitrile. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science who are interested in the application of computational chemistry to understand and predict molecular behavior.

Introduction: The Significance of Substituted Thiophenes

Thiophene and its derivatives represent a cornerstone in medicinal chemistry, exhibiting a broad spectrum of biological activities. The title compound, this compound, is a promising scaffold for the development of new therapeutic agents.[1] The strategic incorporation of a 4-chlorophenyl group, an amino moiety, and a carbonitrile substituent onto the thiophene ring is anticipated to modulate its electronic and steric characteristics, thereby influencing its pharmacological profile. Computational modeling offers a powerful, non-invasive lens through which to examine these properties at a molecular level, providing insights that can accelerate the drug discovery and design process.[2][3]

The Computational Gauntlet: A Methodical Approach

To comprehensively characterize this compound, a multi-faceted computational approach is warranted. Density Functional Theory (DFT) serves as the foundational method for these investigations, renowned for its balance of accuracy and computational efficiency in describing electronic systems.[4][5][6]

Workflow for Computational Analysis

The logical progression of the theoretical investigation is paramount to ensure a thorough understanding of the molecule's properties. The following workflow outlines the key stages of the computational analysis.

Caption: A schematic overview of the computational workflow for the theoretical analysis of this compound.

Experimental Protocol: Density Functional Theory (DFT) Calculations

The cornerstone of this theoretical investigation is the application of Density Functional Theory (DFT). The following protocol outlines the standardized procedure for these calculations.

Objective: To obtain the optimized molecular geometry and electronic properties of this compound.

Methodology:

-

Software: Gaussian 16 suite of programs.

-

Method: Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP).[6]

-

Basis Set: 6-311++G(d,p) basis set for all atoms. This choice provides a good balance between computational cost and accuracy for systems of this nature.

-

Initial Geometry: The initial molecular structure is built using standard bond lengths and angles.

-

Geometry Optimization: The geometry is optimized without any symmetry constraints to locate the global minimum on the potential energy surface.

-

Frequency Calculation: A vibrational frequency analysis is performed on the optimized geometry to confirm that it corresponds to a true energy minimum (i.e., no imaginary frequencies).

-

Solvation Effects: Where relevant, the influence of a solvent can be incorporated using the Polarizable Continuum Model (PCM).

Deconstructing the Molecule: Key Theoretical Insights

The application of the aforementioned computational workflow yields a wealth of information regarding the intrinsic properties of this compound.

Molecular Geometry: The Foundation of Function

The initial and most critical step is the determination of the molecule's most stable three-dimensional conformation. DFT calculations provide precise bond lengths, bond angles, and dihedral angles that characterize the optimized geometry. These parameters are fundamental as they dictate the molecule's overall shape and how it can interact with other molecules, including biological targets. Studies on similar aminothiophene derivatives have shown that the thiophene ring and its substituents often adopt a non-planar configuration, which can be crucial for biological activity.[7]

Spectroscopic Signatures: Bridging Theory and Experiment

Computational spectroscopy plays a vital role in validating the synthesized compound's structure.

-

FT-IR Spectroscopy: Theoretical vibrational frequency calculations allow for the prediction of the infrared spectrum. By comparing the calculated vibrational modes (e.g., N-H stretches, C≡N stretch, C-Cl stretch) with experimental FT-IR data, one can confirm the presence of key functional groups and the overall molecular structure.[6]

-

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method within the DFT framework is employed to calculate the theoretical ¹H and ¹³C NMR chemical shifts. This theoretical spectrum serves as a powerful tool for the assignment of experimental NMR signals, aiding in the definitive structural elucidation of the molecule.

Frontier Molecular Orbitals: The Epicenter of Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are pivotal in understanding a molecule's chemical reactivity and electronic properties.[3]

-

HOMO: Represents the ability of the molecule to donate an electron. Regions of high HOMO density are susceptible to electrophilic attack.

-

LUMO: Represents the ability of the molecule to accept an electron. Regions of high LUMO density are prone to nucleophilic attack.

-

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests higher reactivity.[2]

| Parameter | Description | Significance |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Electron-donating ability |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Electron-accepting ability |

| ΔE (LUMO-HOMO) | Energy Gap | Chemical reactivity, kinetic stability |

Molecular Electrostatic Potential (MEP): Mapping Reactivity Landscapes

The Molecular Electrostatic Potential (MEP) is a powerful tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents.[8][9] The MEP map is color-coded to represent different electrostatic potential values on the molecular surface.

-

Red Regions (Negative Potential): Indicate electron-rich areas, which are favorable sites for electrophilic attack. These are often associated with lone pairs of heteroatoms like nitrogen and oxygen.

-

Blue Regions (Positive Potential): Indicate electron-deficient areas, which are susceptible to nucleophilic attack. These are typically found around hydrogen atoms bonded to electronegative atoms.

-

Green Regions (Neutral Potential): Represent areas of neutral electrostatic potential.

Caption: Conceptual diagram illustrating the relationship between Molecular Electrostatic Potential (MEP) and predicted chemical reactivity.

Natural Bond Orbital (NBO) Analysis: Unveiling Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the intramolecular charge transfer and delocalization of electron density. This analysis helps to understand the stability of the molecule arising from hyperconjugative interactions and charge delocalization. By quantifying the energy of these interactions, one can gain deeper insights into the electronic structure and bonding within the molecule.

Future Directions: From Theory to Therapeutic Application

The theoretical and computational studies detailed in this guide provide a robust foundation for understanding the fundamental properties of this compound. These insights are invaluable for guiding future experimental work, including:

-

Synthesis of Analogs: The computational data can inform the rational design of new derivatives with potentially enhanced biological activity.

-

Biological Evaluation: The predicted reactivity and electronic properties can help in formulating hypotheses about the molecule's mechanism of action, which can then be tested through in vitro and in vivo studies.[7]

-

Molecular Docking: The optimized 3D structure can be used in molecular docking simulations to predict its binding affinity and interaction with specific biological targets, such as enzymes or receptors.

Conclusion

The integration of theoretical studies and computational modeling provides a powerful and indispensable toolkit for the modern researcher. For this compound, these methods offer a profound understanding of its structural, electronic, and spectroscopic characteristics. This knowledge is not merely academic; it is a critical component in the rational design and development of new molecules with tailored properties for applications in medicine and materials science.

References

-

Al-Warhi, T., et al. (2022). Synthesis, molecular modelling and biological evaluation of new 4-aminothiophene and thienopyrimidine compounds. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1836-1849. [Link]

- Becke, A. D. (1993). Density‐functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652.

- Lee, C., Yang, W., & Parr, R. G. (1988). Development of the Colle-Salvetti correlation-energy formula into a functional of the electron density. Physical Review B, 37(2), 785-789.

- Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT.

- Fukui, K. (1982). Role of Frontier Orbitals in Chemical Reactions. Science, 218(4574), 747-754.

- Pearson, R. G. (1986). Absolute electronegativity and hardness correlated with molecular orbital theory. Proceedings of the National Academy of Sciences, 83(22), 8440-8441.

- Tomasi, J., Mennucci, B., & Cammi, R. (2005). Quantum Mechanical Continuum Solvation Models. Chemical Reviews, 105(8), 2999-3094.

- Wolinski, K., Hinton, J. F., & Pulay, P. (1990). Efficient implementation of the gauge-independent atomic orbital method for NMR chemical shift calculations. Journal of the American Chemical Society, 112(23), 8251-8260.

- El-Gazzar, A. B. A., et al. (2021). Synthesis, Spectra (FT-IR, NMR) investigations, DFT study, in silico ADMET and Molecular docking analysis of 2-amino-4-(4-aminophenyl)thiophene-3-carbonitrile as a potential anti-tubercular agent. Journal of Molecular Structure, 1234, 130177.

- Scrocco, E., & Tomasi, J. (1978). Electronic Molecular Structure, Reactivity and Intermolecular Forces: An Euristic Interpretation by Means of Electrostatic Molecular Potentials. Advances in Quantum Chemistry, 11, 115-193.

- Reed, A. E., Curtiss, L. A., & Weinhold, F. (1988). Intermolecular interactions from a natural bond orbital, donor-acceptor viewpoint. Chemical Reviews, 88(6), 899-926.

- Politzer, P., & Murray, J. S. (2002). The fundamental nature and role of the electrostatic potential in determining chemical reactivity. Theoretical Chemistry Accounts, 108(3), 134-142.

- Glendening, E. D., Reed, A. E., Carpenter, J. E., & Weinhold, F. (1998). NBO Version 3.1.

-

MDPI. (2024). 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. Retrieved from [Link]

Sources

- 1. 2-Amino-4-(4-methoxyphenyl)thiophene-3-carbonitrile | 86604-40-2 | Benchchem [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. β-Enaminonitrile in the synthesis of tetrahydrobenzo[b]thiophene candidates with DFT simulation, in vitro antiproliferative assessment, molecular docking, and modeling pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. Group of Prof. Hendrik Zipse | Molecular Electrostatic Potential (MEP) [zipse.cup.uni-muenchen.de]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Solubility and Stability of 2-Amino-4-(4-chlorophenyl)thiophene-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2-Amino-4-(4-chlorophenyl)thiophene-3-carbonitrile

This compound belongs to the versatile class of 2-aminothiophenes, a scaffold of significant interest in medicinal chemistry.[1] These compounds are recognized as crucial building blocks in the synthesis of various biologically active molecules and are known to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[1] The specific compound, with its 4-chlorophenyl substitution, presents a unique profile that warrants a thorough investigation of its physicochemical properties to unlock its full potential in drug discovery and development.

This technical guide provides an in-depth exploration of the solubility and stability of this compound. In the absence of extensive published data for this specific molecule, this guide synthesizes information from related aminothiophene derivatives and established pharmaceutical testing principles to offer a robust framework for its characterization. We will delve into the theoretical considerations for its solubility, provide detailed experimental protocols for its quantitative assessment, and outline a comprehensive stability testing program, including forced degradation studies.

Part 1: Solubility Profile

A deep understanding of a compound's solubility in various solvents is fundamental for its synthesis, purification, formulation, and in vivo performance. The solubility of this compound is dictated by its molecular structure, which features both polar (amino and cyano groups) and nonpolar (chlorophenyl and thiophene rings) moieties.

Theoretical Considerations and Qualitative Assessment

The principle of "like dissolves like" provides a foundational understanding of solubility.[2] The presence of hydrogen bond donors (the amino group) and acceptors (the amino and cyano groups), along with the polar nature of the C-Cl bond, suggests potential solubility in polar solvents. Conversely, the aromatic thiophene and chlorophenyl rings contribute to its lipophilicity, indicating solubility in nonpolar organic solvents.

Qualitative insights can be gleaned from synthetic procedures for related compounds, where solvents such as ethanol, dimethylformamide (DMF), and acetone are commonly used for both reaction and recrystallization. This suggests that this compound is likely to have at least moderate solubility in these polar aprotic and protic solvents. For instance, studies on similar 2-aminothiophene derivatives have noted that ethanol is a superior solvent compared to DMF and methanol in certain reactions, likely due to better solubility of the reactants and products.

Quantitative Solubility Determination

To move beyond qualitative observations, rigorous experimental determination of solubility is essential. The following is a standardized protocol for determining the equilibrium solubility of this compound in a range of pharmaceutically relevant solvents.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This method is a widely accepted standard for determining the equilibrium solubility of a compound.

1. Materials and Equipment:

-

This compound (high purity)

-

Selected solvents (e.g., Water, pH 1.2 HCl, pH 4.5 Acetate Buffer, pH 6.8 Phosphate Buffer, Methanol, Ethanol, Isopropanol, Acetonitrile, Dichloromethane, Ethyl Acetate, Dimethyl Sulfoxide (DMSO))

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

2. Procedure:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure that equilibrium is reached with an undissolved solid phase present.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.

-

After the equilibration period, visually confirm the presence of undissolved solid in each vial.

-

Centrifuge the vials at a high speed to pellet the undissolved solid.

-

Carefully withdraw a clear aliquot of the supernatant using a syringe and filter it through a syringe filter into a clean vial. This step is critical to remove any suspended solid particles.

-

Dilute the filtered solution with a suitable solvent (usually the mobile phase of the HPLC method) to a concentration within the calibrated range of the analytical method.

-

Quantify the concentration of the dissolved compound in the diluted samples using a validated HPLC-UV method.

3. Data Analysis:

-

Calculate the solubility of the compound in each solvent in mg/mL or mol/L based on the measured concentration and the dilution factor.

-

Present the results in a clear and organized table.

Diagram of the Solubility Determination Workflow:

Caption: Workflow for Equilibrium Solubility Determination.

Table 1: Predicted and Experimental Solubility of this compound

| Solvent | Polarity Index | Predicted Solubility | Experimental Solubility (mg/mL at 25°C) |

| Water | 10.2 | Low | To be determined |

| pH 1.2 HCl | High | Low | To be determined |

| pH 6.8 Buffer | High | Low | To be determined |

| Methanol | 5.1 | Moderate to High | To be determined |

| Ethanol | 4.3 | Moderate to High | To be determined |

| Acetonitrile | 5.8 | Moderate | To be determined |

| Acetone | 5.1 | Moderate to High | To be determined |

| Dichloromethane | 3.1 | Moderate | To be determined |

| Ethyl Acetate | 4.4 | Moderate | To be determined |

| Dimethyl Sulfoxide (DMSO) | 7.2 | High | To be determined |

Part 2: Stability Profile

Assessing the stability of a potential drug candidate is a critical step in its development. Stability studies, particularly forced degradation, help to identify potential degradation products, elucidate degradation pathways, and develop stability-indicating analytical methods.[1][3][4]

Forced Degradation (Stress Testing)

Forced degradation studies expose the compound to conditions more severe than those it would encounter during storage to accelerate its decomposition.[3][4] This allows for the rapid identification of potential degradation products and pathways.

Experimental Protocol: Forced Degradation Studies

1. Stress Conditions:

-

Acidic Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60-80°C for a specified time.

-

Basic Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60-80°C for a specified time.

-

Oxidative Degradation: Treat the compound with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature or slightly elevated temperatures.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80-100°C) for an extended period.

-

Photolytic Degradation: Expose a solution of the compound to UV and visible light as per ICH Q1B guidelines.[3]

2. Procedure:

-

Prepare solutions of this compound in the appropriate stress media.

-

For hydrolytic and oxidative studies, take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralize the acidic and basic samples before analysis.

-

For thermal and photolytic studies, dissolve the stressed solid samples in a suitable solvent at the end of the exposure period.

-

Analyze all samples by a stability-indicating HPLC method.

3. Analytical Method: A stability-indicating HPLC method is one that can separate the parent compound from all its degradation products, allowing for accurate quantification of each.[5][6]

-

Column: A C18 column is a common starting point.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically required to resolve all components.

-

Detection: A photodiode array (PDA) detector is highly recommended as it can provide spectral information about the separated peaks, helping to identify and track degradation products.

Diagram of the Forced Degradation Study Workflow:

Sources

- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. scispace.com [scispace.com]

- 4. Pharmaceutical Forced Degradation (Stress Testing) Endpoints: A Scientific Rationale and Industry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. irjpms.com [irjpms.com]

A Senior Application Scientist's Guide to Quantum Chemical Calculations for 2-Aminothiophene Compounds in Drug Discovery

This in-depth technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of the application of quantum chemical calculations to the study of 2-aminothiophene compounds. This class of heterocyclic molecules represents a privileged scaffold in medicinal chemistry, with derivatives showing a wide range of biological activities, including antiprotozoal, antiproliferative, antiviral, antibacterial, and antifungal properties.[1][2] Understanding the structural and electronic properties of these compounds at a quantum level is paramount for rational drug design and the development of novel therapeutics.[2][3]

The Significance of 2-Aminothiophenes in Medicinal Chemistry

The 2-aminothiophene core is a versatile building block in the synthesis of a multitude of biologically active molecules.[1][2] Its derivatives have been investigated for various therapeutic applications, including as potential treatments for leishmaniasis, cancer, and type 2 diabetes.[4][5] The biological activity of these compounds is intrinsically linked to their three-dimensional structure, electron distribution, and reactivity, all of which can be elucidated with high accuracy through quantum chemical calculations.

Foundational Principles of Quantum Chemical Calculations

Quantum chemistry provides a theoretical framework to compute the properties of molecules based on the fundamental principles of quantum mechanics. For molecules of pharmaceutical interest like 2-aminothiophenes, Density Functional Theory (DFT) has emerged as the most widely used and effective method.[6][7][8] DFT calculations allow for the accurate prediction of molecular geometries, spectroscopic properties, and reactivity descriptors, offering invaluable insights that complement experimental studies.[7][8]

The Power of Density Functional Theory (DFT)

DFT is a computational method that approximates the solution to the Schrödinger equation by using the electron density as the fundamental variable. This approach offers a favorable balance between computational cost and accuracy, making it suitable for studying the relatively large and complex 2-aminothiophene derivatives often encountered in drug discovery.

Key molecular properties that can be reliably calculated using DFT include:

-

Optimized Molecular Geometry: Determining the most stable three-dimensional arrangement of atoms in a molecule.

-

Spectroscopic Signatures: Predicting vibrational (FT-IR), electronic (UV-Vis), and nuclear magnetic resonance (NMR) spectra to aid in the characterization of newly synthesized compounds.[7][9][10][11]

-

Electronic Properties: Calculating the distribution of electrons within the molecule, which is crucial for understanding intermolecular interactions.

-

Reactivity Descriptors: Quantifying the propensity of a molecule to participate in chemical reactions.

A Practical Workflow for Quantum Chemical Calculations of 2-Aminothiophene Derivatives

The following section outlines a robust and validated workflow for performing quantum chemical calculations on 2-aminothiophene compounds. This protocol is designed to be a self-validating system, where the computational results can be directly correlated with experimental data.

Caption: A typical workflow for quantum chemical calculations of 2-aminothiophene derivatives.

Step 1: Molecular Structure Preparation

The initial step involves generating a three-dimensional structure of the 2-aminothiophene derivative of interest. This can be done using molecular building software or by modifying existing crystal structures.

Step 2: Geometry Optimization

The initial structure is then optimized to find its lowest energy conformation. This is a critical step as all subsequent calculations depend on an accurate molecular geometry.

Experimental Protocol:

-

Select a DFT functional and basis set: A common and well-validated choice for organic molecules is the B3LYP functional with the 6-31G(d,p) basis set.[12] For more complex systems or higher accuracy, other functionals and larger basis sets may be employed.

-

Perform the geometry optimization calculation: This is an iterative process where the forces on each atom are calculated and the atomic positions are adjusted until a minimum on the potential energy surface is reached.

-

Verify the optimized structure: The output should be visually inspected to ensure a reasonable geometry has been obtained.

Step 3: Frequency Calculation

Once the geometry is optimized, a frequency calculation is performed. This serves two primary purposes:

-

Confirmation of a true minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a stable energy minimum.

-

Prediction of vibrational spectra: The calculated vibrational frequencies can be directly compared to experimental FT-IR spectra.[7]

Step 4: Spectroscopic Simulation

The results from the frequency and electronic structure calculations can be used to simulate various spectra.

-

FT-IR Spectroscopy: The calculated vibrational frequencies and their intensities can be plotted to generate a theoretical FT-IR spectrum.[7]

-

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and generate a theoretical UV-Vis spectrum.[10][13]

-

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C).[10][11]

Step 5: Reactivity Analysis using Conceptual DFT

Conceptual DFT provides a framework for quantifying the reactivity of molecules using a set of descriptors derived from the principles of DFT.[14][15][16] These descriptors help in understanding the chemical behavior of 2-aminothiophene derivatives.

Key Reactivity Descriptors:

| Descriptor | Formula | Interpretation |

| Highest Occupied Molecular Orbital (HOMO) Energy (EHOMO) | - | Energy of the outermost electrons; relates to the ability to donate electrons. |

| Lowest Unoccupied Molecular Orbital (LUMO) Energy (ELUMO) | - | Energy of the lowest energy empty orbital; relates to the ability to accept electrons. |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity.[17] |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / (2η) | The inverse of hardness; a measure of reactivity. |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | The power of an atom to attract electrons to itself. |

| Electrophilicity Index (ω) | χ² / (2η) | A measure of the electrophilic character of a molecule. |

The analysis of these global and local reactivity descriptors provides insights into the reactive sites of the molecule, which is invaluable for predicting its interaction with biological targets.[14][17]

Step 6: Integration with Molecular Docking

The insights gained from quantum chemical calculations, particularly the optimized geometry and electronic properties, can be seamlessly integrated into molecular docking studies.[18] This combined approach provides a more accurate representation of the ligand-receptor interactions, leading to more reliable predictions of binding affinity and mode of action.

Caption: The synergistic role of quantum chemistry in the drug discovery pipeline.

Case Study: Elucidating the Antileishmanial Activity of 2-Aminothiophene Derivatives

Recent studies have highlighted the potential of 2-aminothiophene derivatives as novel drug candidates against leishmaniasis.[4] Computer-aided drug design (CADD) tools, including quantum chemical calculations and molecular docking, have been instrumental in identifying promising compounds.[4] These studies often involve virtual screening of a library of 2-aminothiophene derivatives, followed by DFT calculations to refine their structures and electronic properties before docking them into the active sites of key Leishmania enzymes.[4]

Conclusion

Quantum chemical calculations, particularly DFT, are indispensable tools in the modern drug discovery process for 2-aminothiophene compounds. They provide a robust theoretical framework for understanding the fundamental properties of these molecules, guiding the design and synthesis of new derivatives with enhanced biological activity. By integrating these computational methods into the research pipeline, scientists can accelerate the discovery of novel and effective therapeutics.

References

-

Medeiros, I. A., et al. (2024). 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. Pharmaceuticals. Available at: [Link]

-

Dotsenko, V. V., et al. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega. Available at: [Link]

-

Dotsenko, V. V., et al. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ResearchGate. Available at: [Link]

-

Cîrcu, V., et al. (2022). DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. MDPI. Available at: [Link]

-

Fouquet, E., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. PMC - PubMed Central. Available at: [Link]

-

Kumar, A., et al. (2021). Synthesis, Characterization, Crystal Structure, Hirshfeld Surface, Electronic Excitation, Molecular Docking, and DFT Studies on 2-Amino Thiophene Derivative. Taylor & Francis. Available at: [Link]

-

Dotsenko, V. V., et al. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. PubMed Central. Available at: [Link]

-

Gewald, K., et al. (2021). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. Available at: [Link]

-

Medeiros, I. A., et al. (2024). 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. ResearchGate. Available at: [Link]

-

Li, Z., et al. (2024). Synthesis and biological studies of 2-aminothiophene derivatives as positive allosteric modulators of glucagon-like peptide 1 receptor. PubMed. Available at: [Link]

-

Kone, M., et al. (2023). Study of the Chemical Reactivity of a Series of Dihydrothiophenone Derivatives by the Density Functional Theory (DFT) Method. Semantic Scholar. Available at: [Link]

-

Kumar, A., et al. (2022). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. Semantic Scholar. Available at: [Link]

-

Schrödinger, Inc. (n.d.). Schrödinger - Physics-based Software Platform for Molecular Discovery & Design. Retrieved from [Link]

-

Puterová, Z., et al. (2010). Applications substituted 2-aminothiophenes in drug design. ResearchGate. Available at: [Link]

-

Terra Quantum AG. (2024). Quantum Software Could Make Complex Chemistry Research Process Up to 20 Times More Efficient, Trim Drug Development Costs. HPCwire. Available at: [Link]

-

Metwally, A. A., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. PMC - NIH. Available at: [Link]

-

Domingo, L. R. (2021). Conceptual DFT Reactivity Descriptors Computational Study of Graphene and Derivatives Flakes. SciELO México. Available at: [Link]

-

Kumar, A., et al. (2022). Experimental Spectroscopic (FT-IR, 1H and 13C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, and Molecular Docking of 2-Amino-N-Cyclopropyl-5-Heptylthiophene-3-Carboxamide and Its Derivatives. Taylor & Francis. Available at: [Link]

-

Shinde, S. B., et al. (2022). Aminothiophene and Schiff base derivative-synthesis, Density Functional theory, ADME study and it's characterization. Asian Journal of Research in Chemistry. Available at: [Link]

-

Rowan. (n.d.). Rowan | ML-Powered Molecular Design and Simulation. Retrieved from [Link]

-

Kariper, İ. A., et al. (2018). Spectroscopic (FT-IR and UV-Vis) and theoretical (HF and DFT) investigation of 2-Ethyl-N-[(5-nitrothiophene-2-yl)methylidene]aniline. ResearchGate. Available at: [Link]

-

Geerlings, P., et al. (2022). From Density Functional Theory to Conceptual Density Functional Theory and Biosystems. PMC - PubMed Central. Available at: [Link]

-

Wagen, C. (2023). Quantum Chemistry in Drug Discovery. Rowan Newsletter. Available at: [Link]

-

Domingo, L. R. (2016). Applications of the Conceptual Density Functional Theory Indices to Organic Chemistry Reactivity. MDPI. Available at: [Link]

-

Metwally, A. A., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. ResearchGate. Available at: [Link]

-

Boukli, H., et al. (2022). Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. PMC. Available at: [Link]

-

El-Din, N. S., et al. (2022). Design, synthesis, anti-inflammatory evaluation and molecular docking of novel thiophen-2-ylmethylene-based derivatives as potential TNF-α production inhibitors. PubMed. Available at: [Link]

-

MedChem Consulting. (2022). Computation Chemistry Tools. Cambridge MedChem Consulting. Available at: [Link]

Sources

- 1. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and biological studies of 2-aminothiophene derivatives as positive allosteric modulators of glucagon-like peptide 1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives [mdpi.com]

- 8. tandfonline.com [tandfonline.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. tandfonline.com [tandfonline.com]

- 11. Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Conceptual DFT Reactivity Descriptors Computational Study of Graphene and Derivatives Flakes: Doped Graphene, Graphane, Fluorographene, Graphene Oxide, Graphyne, and Graphdiyne [scielo.org.mx]

- 15. From Density Functional Theory to Conceptual Density Functional Theory and Biosystems - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. Design, synthesis, anti-inflammatory evaluation and molecular docking of novel thiophen-2-ylmethylene-based derivatives as potential TNF-α production inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Deconstructing Crystal Packing: A Technical Guide to Hirshfeld Surface Analysis of Substituted Thiophene Compounds

Introduction: Beyond the Unit Cell - Visualizing Intermolecular Worlds

In the realm of drug development and materials science, the precise arrangement of molecules in a crystalline solid is paramount. This intricate architecture, governed by a delicate interplay of intermolecular forces, dictates critical physicochemical properties such as solubility, stability, bioavailability, and charge transport. For substituted thiophene compounds—a class of heterocycles integral to numerous pharmaceuticals and organic electronics—a thorough understanding of their crystal packing is not merely academic; it is a cornerstone of rational drug design and materials engineering.

This technical guide provides an in-depth exploration of Hirshfeld surface analysis, a powerful computational tool for the visualization and quantification of intermolecular interactions in molecular crystals. Moving beyond traditional ball-and-stick representations, Hirshfeld surface analysis offers a holistic and intuitive approach to understanding how a molecule "sees" its neighbors within a crystal lattice. Herein, we will delve into the theoretical underpinnings of this method, provide a detailed, field-proven protocol for its application to substituted thiophene derivatives, and elucidate the interpretation of the rich tapestry of information it provides. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage a deeper understanding of crystal packing to drive innovation.

Theoretical Foundation: The Hirshfeld Surface and its Properties

The concept of the Hirshfeld surface is rooted in the partitioning of electron density within a crystal.[1] It is defined as the region in space where the contribution of a molecule's promolecular electron density to the total procrystal electron density is greater than or equal to the contributions from all other molecules.[2] In simpler terms, the Hirshfeld surface encloses a molecule, delineating its unique spatial domain within the crystal.

What makes this surface particularly insightful is the ability to map various properties onto it, providing a visual and quantitative summary of intermolecular interactions. The most commonly employed properties include:

-

dnorm : This normalized contact distance is a key descriptor that simultaneously considers the distances from the Hirshfeld surface to the nearest nucleus inside (di) and outside (de) the surface, normalized by the van der Waals radii of the respective atoms. The resulting surface is color-coded: red regions indicate contacts shorter than the sum of van der Waals radii (indicative of strong interactions like hydrogen bonds), white regions represent contacts approximately equal to the van der Waals separation, and blue regions signify contacts longer than the van der Waals radii.[3]

-

Shape Index : This property provides a qualitative measure of the surface's shape, revealing features such as π-π stacking.[4] Pairs of red and blue triangles on the surface are characteristic of such interactions.

-

Curvedness : This property highlights the degree of curvature on the surface. Flat regions are indicative of planar stacking, a common feature in aromatic systems like thiophenes.

-

Electrostatic Potential : Mapping the electrostatic potential onto the Hirshfeld surface reveals the electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions of the molecule. This is invaluable for understanding electrostatic complementarity in crystal packing.

These surface maps are complemented by 2D fingerprint plots , which are two-dimensional histograms of di versus de.[5] These plots provide a quantitative summary of all intermolecular contacts, and can be decomposed to show the relative contributions of specific atom-atom contacts to the overall crystal packing.[6]

Experimental Protocol: A Step-by-Step Workflow for Hirshfeld Surface Analysis

The following protocol outlines the systematic procedure for performing a Hirshfeld surface analysis on a substituted thiophene compound using the CrystalExplorer software.[7]

Prerequisites:

-

A crystallographic information file (CIF) of the substituted thiophene compound.

-

CrystalExplorer software installed on a local computer.[7]

Workflow:

-

Import CIF File:

-

Launch the CrystalExplorer application.

-

Navigate to File > Open and select the CIF file of the substituted thiophene compound.

-

The crystal structure will be displayed in the main window.

-

-

Generate Hirshfeld Surface:

-

Select a molecule within the crystal lattice by clicking on any of its atoms.

-

Click on the "Hirshfeld Surface" icon in the toolbar.

-

In the "Surface Generation" dialog, ensure "Hirshfeld" is selected as the surface type.

-

Choose the desired surface property to map (e.g., dnorm).

-

Select a suitable surface resolution (e.g., "Standard").

-

Click "OK" to generate the surface.

-

-

Analyze the dnorm Surface:

-

Visually inspect the generated dnorm surface.

-

Identify red, white, and blue regions to qualitatively assess the nature and location of intermolecular contacts. Pay close attention to red spots, which indicate close contacts.

-

-

Generate and Decompose 2D Fingerprint Plots:

-

With the Hirshfeld surface displayed, click on the "Fingerprint" icon in the toolbar.

-

The overall 2D fingerprint plot will be generated.

-

To quantify the contributions of different interactions, decompose the fingerprint plot by selecting specific atom pairs (e.g., S···H, C···H, H···H).

-

Record the percentage contribution of each significant interaction.

-

-

Analyze Shape Index and Curvedness:

-

Generate new Hirshfeld surfaces and map the "Shape Index" and "Curvedness" properties.

-

Examine the shape index for characteristic patterns of π-π stacking.

-

Analyze the curvedness map for flat regions indicative of planar stacking.

-

-

Map Electrostatic Potential:

-

Generate a Hirshfeld surface with the "Electrostatic Potential" mapped onto it.

-

Analyze the distribution of positive and negative potentials to understand electrostatic interactions.

-

Diagrammatic Representation of the Hirshfeld Surface Analysis Workflow:

Caption: A flowchart illustrating the key steps in performing a Hirshfeld surface analysis of a substituted thiophene compound using CrystalExplorer.

Interpreting the Data: A Case Study of Substituted Thiophenes

The true power of Hirshfeld surface analysis lies in the interpretation of the generated data. For substituted thiophenes, this analysis can reveal a wealth of information about the influence of different functional groups on the crystal packing.

Common Intermolecular Interactions in Substituted Thiophenes:

-

H···H Contacts: These are often the most abundant interactions, providing a significant contribution to the overall crystal stability.[8]

-

C–H···S Interactions: The sulfur atom of the thiophene ring can act as a weak hydrogen bond acceptor, leading to C–H···S interactions that play a role in directing the crystal packing.[9]

-

S···S Interactions: Short contacts between the sulfur atoms of adjacent thiophene rings can be an important structure-directing interaction.

-

π–π Stacking: The aromatic nature of the thiophene ring facilitates π–π stacking interactions, which are readily identifiable through the shape index and curvedness maps.

-

Interactions involving Substituents: The nature of the substituents on the thiophene ring will introduce additional interactions. For example, a nitro group can participate in C–H···O interactions, while an amino group can act as a hydrogen bond donor.[10]

Quantitative Analysis of Intermolecular Contacts:

The decomposed 2D fingerprint plots provide a quantitative breakdown of the intermolecular contacts. A hypothetical example for a substituted thiophene is presented in the table below:

| Interacting Atom Pair | Percentage Contribution to Hirshfeld Surface |

| H···H | 45.0% |

| C···H / H···C | 20.5% |

| S···H / H···S | 15.2% |

| O···H / H···O | 10.8% |

| S···S | 3.5% |

| C···C | 5.0% |

Visualizing Key Interactions:

The following diagram illustrates the relationship between different Hirshfeld surface properties and the types of intermolecular interactions they help to visualize.

Caption: A diagram showing the correlation between Hirshfeld surface properties and the visualization of specific intermolecular interactions.

Conclusion: A Powerful Tool for Rational Design

Hirshfeld surface analysis provides an unparalleled window into the intricate world of intermolecular interactions that govern the crystal packing of substituted thiophene compounds. By offering both qualitative visualization and quantitative analysis, this computational technique empowers researchers to understand the subtle yet profound effects of substituents on solid-state architecture. For drug development professionals, this translates to a more rational approach to polymorph screening, salt selection, and co-crystal design, ultimately leading to the development of more stable and efficacious pharmaceutical products. In the field of materials science, a detailed understanding of crystal packing is crucial for optimizing the performance of organic electronic devices. As the demand for novel therapeutics and advanced materials continues to grow, the insights gleaned from Hirshfeld surface analysis will undoubtedly play an increasingly vital role in driving innovation.

References

-

Anil Kumar, G. N., et al. "A study on the effect of substitutions and intermolecular interactions in thiophene 3-carboxamides." ResearchGate, 2008, [Link].

-

"CrystalExplorer: a program for Hirshfeld surface analysis, visualization and quantitative analysis of molecular crystals." SciSpace, [Link].

-

"Crystal structure and Hirshfeld surface analysis of 4-oxo-3-phenyl-2-sulfanylidene-5-(thiophen-2-yl)-3,4,7,8,9,10-hexahydro-2H-pyrido[1,6-a:2,3-d′]dipyrimidine-6-carbonitrile." IUCr Journals, [Link].

-

"The Use of Hirshfeld Surface Analysis Tools to Study the Intermolecular Interactions in Single Molecule Magnets." MDPI, [Link].

-

"How to Create Hirshfeld Surface and 2D Fingerprint Plots using Crystal Explorer." YouTube, 12 Feb. 2025, [Link].

-

"2D finger print plots with di and de ranging from 0.6 to 2.8 A for PCTO." ResearchGate, [Link].

-

"Understanding Hirshfeld Surfaces: A Window Into Molecular Interactions." Oreate AI Blog, 19 Jan. 2026, [Link].

-

"Crystal structure and Hirshfeld surface analysis of 4-oxo-3-phenyl-2-sulfanyl-idene-5-(thio-phen-2-yl)-3,4,7,8,9,10-hexa-hydro-2 H-pyrido[1,6- a:2,3- d']di-pyrimidine-6-carbo-nitrile." PubMed, 20 Feb. 2024, [Link].

-

"The synthesis, crystal structure and Hirshfeld surface analysis of the thiophene derivatives 5-(phenylsulfonyl)-5,6-dihydrobenzo[1][5]thieno[3,2-j]phenanthridine and (E)." IUCr Journals, [Link].

-

"How to Create Hirshfeld Surface Using Crystal Explorer." YouTube, 4 Feb. 2025, [Link].

-

"Synthesis, Single Crystal X-ray and Hirshfeld Surface Analysis of (2-(methylthio) thiophen-3-yl)(thiophen-2-yl)methanone." Der Pharma Chemica, [Link].

-

"Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads." NIH, [Link].

-

"The synthesis, crystal structure and Hirshfeld surface analysis of the thiophene derivatives 5-(phenylsulfonyl)-5,6-dihydrobenzo[1][5]thieno[3,2-j]phenanthridine and (E)." ResearchGate, [Link].

-

"Intermolecular Forces and Functional Group Effects in the Packing Structure of Thiophene Derivatives." Crystal Growth & Design, ACS Publications, [Link].

-

"Hirshfeld Surface Investigation of Structure-Directing Interactions within Dipicolinic Acid Derivatives." Crystal Growth & Design, ACS Publications, 20 Mar. 2015, [Link].

-

"A study on the effect of substitutions and intermolecular interactions in thiophene 3-carboxamides." ResearchGate, 6 Aug. 2025, [Link].

-

"Full two-dimensional fingerprint plots for the title compound, showing..." ResearchGate, [Link].

-

"Alkyl-substituted bis(4-((9H-fluoren-9-ylidene)methyl)phenyl)thiophenes: weakening of intermolecular interactions and additive-assisted crystallization." RSC Publishing, [Link].

-

"Reinterpreting π-stacking." PubMed, 21 Nov. 2020, [Link].

-

"Evaluation of intermolecular interactions in thioisocoumarin derivatives: the role of the sulfur atom in generating packing motifs." Sci-Hub, [Link].

-

"The Journal of Organic Chemistry Ahead of Print." ACS Publications, [Link].

-

"Representation of π ⋯ π interactions (a) and the shape index surface..." ResearchGate, [Link].

-

"Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2- yl)acetamide." ResearchGate, 23 Mar. 2022, [Link].

-

"Tuning Molecular Packing, Charge Transport, and Luminescence in Thiophene–Phenylene Co-Oligomer Crystals via Terminal Substituents." The Journal of Physical Chemistry C, ACS Publications, 28 May 2024, [Link].

-

"Fingerprint plots: Full (a) and resolved into O···H/H···O (b);..." ResearchGate, [Link].

Sources

- 1. youtube.com [youtube.com]

- 2. Understanding Hirshfeld Surfaces: A Window Into Molecular Interactions - Oreate AI Blog [oreateai.com]

- 3. The synthesis, crystal structure and Hirshfeld surface analysis of the thiophene derivatives 5-(phenylsulfonyl)-5,6-dihydrobenzo[4,5]thieno[3,2-j]phenanthridine and (E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]phenyl}-N-(prop-2-yn-1-yl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. journals.iucr.org [journals.iucr.org]

- 9. Crystal structure and Hirshfeld surface analysis of 4-oxo-3-phenyl-2-sulfanyl-idene-5-(thio-phen-2-yl)-3,4,7,8,9,10-hexa-hydro-2 H-pyrido[1,6- a:2,3- d']di-pyrimidine-6-carbo-nitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Fundamental Reaction Mechanisms of 2-Aminothiophene Formation

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-aminothiophene scaffold is a privileged heterocyclic motif, forming the core of numerous pharmaceuticals, agrochemicals, and advanced materials.[1][2] Its synthesis is a cornerstone of medicinal chemistry, with the Gewald reaction being the most prolific and versatile method for its construction.[3][4] This guide provides an in-depth exploration of the fundamental reaction mechanisms governing the formation of 2-aminothiophenes. We will dissect the celebrated Gewald reaction, elucidating the nuanced roles of catalysts and intermediates, and explore alternative synthetic pathways. This document is designed to move beyond simple procedural descriptions, offering a causal understanding of experimental choices to empower researchers in the rational design and optimization of synthetic routes.

The Strategic Importance of the 2-Aminothiophene Core

Heterocyclic compounds are foundational to drug discovery, and among them, the thiophene ring holds a special status as a bioisostere of the phenyl group.[5] The 2-aminothiophene moiety, in particular, has garnered significant attention for its presence in molecules exhibiting a wide spectrum of biological activities, including antiviral, anti-inflammatory, antiproliferative, and antibacterial properties.[1][5][6] The accessibility of this scaffold through robust multicomponent reactions makes it an invaluable starting point for the generation of diverse chemical libraries.[5][7] Understanding the mechanistic underpinnings of its formation is therefore critical for any scientist working in drug development or synthetic organic chemistry.

The Gewald Reaction: A Mechanistic Deep Dive

First reported by Karl Gewald in 1961, the Gewald reaction has become the universal method for synthesizing polysubstituted 2-aminothiophenes.[3] In its most common form, it is a one-pot, multicomponent reaction that brings together a ketone or aldehyde, an α-activated nitrile, and elemental sulfur in the presence of a base.[8][9] While seemingly straightforward, the reaction proceeds through a fascinating and complex mechanistic sequence.

The overall transformation can be summarized as a sequence of condensation, sulfur addition, and ring-closure.[3]

The Initial Step: Knoevenagel-Cope Condensation

The reaction is almost universally initiated by a base-catalyzed Knoevenagel-Cpe condensation.[1][6] This initial step does not involve sulfur and is a classic carbonyl chemistry transformation.

-

Causality: The choice of an "activated nitrile" (e.g., malononitrile, ethyl cyanoacetate) is critical. The electron-withdrawing group (EWG) ortho to the nitrile increases the acidity of the α-protons, facilitating their abstraction by the base (typically a secondary amine like morpholine or piperidine, or a tertiary amine like triethylamine).[1][10]

-

Mechanism: The base deprotonates the activated nitrile to form a resonance-stabilized carbanion. This potent nucleophile then attacks the electrophilic carbonyl carbon of the ketone or aldehyde. The resulting alkoxide intermediate subsequently undergoes dehydration to yield a stable, electron-deficient α,β-unsaturated nitrile, often referred to as the Knoevenagel-Cope adduct.[5]

Recent computational studies using Density Functional Theory (DFT) confirm that this condensation precedes the involvement of sulfur, making it the most kinetically and thermodynamically favorable initiation pathway.[1][6]

The Core Enigma: Sulfur Addition and Polysulfide Formation

The precise mechanism of sulfur incorporation has been a subject of debate, but recent evidence points to a clear sequence.[1][8] The older hypothesis, suggesting the amine base first activates the S₈ ring to form ammonium polysulfides, is computationally unfavorable.[1][6]

-

Mechanism: The most plausible pathway involves the deprotonation of the α,β-unsaturated nitrile at the α-carbon.[8] This newly formed carbanion then acts as the nucleophile, attacking the elemental sulfur (S₈) ring.

-

The Polysulfide Intermediate: This attack opens the S₈ ring, generating a linear polysulfide anion intermediate. This species is not a single entity but exists in a complex equilibrium with polysulfides of varying lengths through various scrambling and degradation mechanisms.[1][6] The transient nature of these polysulfides makes their experimental detection challenging.[1]

The Driving Force: Cyclization and Aromatization

The final steps of the reaction provide the thermodynamic driving force for the entire sequence: the formation of a stable aromatic ring.

-

Mechanism: While a complex equilibrium of polysulfides exists, it is the monosulfide species that ultimately undergoes the key ring-closing step.[1] The terminal sulfur anion of this intermediate attacks the carbon of the nitrile group in an intramolecular fashion. This cyclization is followed by tautomerization to form the 2-aminothiophene ring. The final aromatization step traps the product, pulling the preceding equilibria towards completion.[1]

The entire mechanistic cascade is visualized in the diagram below.

Caption: The mechanistic pathway of the Gewald reaction.

Alternative Synthetic Routes

While the Gewald reaction is dominant, other methods exist for accessing the 2-aminothiophene core, each with its own mechanistic logic.

The Fiesselmann Thiophene Synthesis

The Fiesselmann reaction provides a convergent route to thiophenes, including amino-substituted variants. A common approach involves the reaction of a β-chloro-α,β-unsaturated aldehyde or nitrile with a thioglycolate ester in the presence of a base. The mechanism proceeds via an initial S-alkylation, followed by an intramolecular aldol-type condensation and subsequent dehydration to furnish the thiophene ring.

The Thorpe-Ziegler Reaction

It is important to distinguish the synthesis of 2-aminothiophenes from that of their 3-amino isomers. The Thorpe-Ziegler reaction is the primary method for synthesizing 3-aminothiophenes.[5] This reaction involves the base-induced intramolecular cyclization of a dinitrile, which requires the synthesis of a specific precursor, making it a less direct route compared to the multicomponent Gewald reaction.[5]

Field-Proven Insights & Experimental Protocol

A robust protocol includes self-validating checkpoints to ensure reaction progress and purity. The following is a representative protocol for the synthesis of a 2-aminothiophene derivative via the Gewald reaction.

General Protocol: Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Caption: A typical experimental workflow for a Gewald synthesis.

Step-by-Step Methodology:

-

Reagent Assembly: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine cyclohexanone (1.0 equiv.), ethyl cyanoacetate (1.0 equiv.), elemental sulfur (1.1 equiv.), and ethanol (approx. 3 mL per mmol of ketone).

-

Catalyst Introduction: To the stirred suspension at room temperature, add morpholine (1.2 equiv.) dropwise. An exothermic reaction may be observed.

-

Expertise Note: The choice of morpholine is strategic; it is an effective base and also helps to solubilize the elemental sulfur.[3]

-

-

Reaction Progression: Heat the mixture to 50-60 °C and maintain for 2-4 hours.

-

Self-Validation System: Monitor the reaction progress using Thin Layer Chromatography (TLC), observing the consumption of the starting ketone. The appearance of a new, UV-active spot near the baseline indicates product formation.

-

-

Isolation: After completion, cool the reaction mixture to room temperature and pour it into a beaker of ice-water with stirring. A solid precipitate will form.

-